Belinostat

Catalog No.
S548544
CAS No.
866323-14-0
M.F
C15H14N2O4S
M. Wt
318.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Belinostat

CAS Number

866323-14-0

Product Name

Belinostat

IUPAC Name

(E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

InChI

InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+

InChI Key

NCNRHFGMJRPRSK-MDZDMXLPSA-N

SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

PXD 101; PXD101; PXD-101; PX105684; PX-105684; PX 105684; NSC726630; brand name: Beleodaq.

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO

Isomeric SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO

Description

The exact mass of the compound Belinostat is 318.06743 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 726630. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. It belongs to the ontological category of hydroxamic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Cancer Cell Growth and Therapy Resistance

One major area of scientific research involving Belinostat focuses on its ability to influence cancer cell growth and overcome therapy resistance. Cancer cells often exhibit abnormal gene expression patterns that promote uncontrolled growth and survival. Belinostat, by modifying chromatin structure and gene expression, can potentially:

  • Induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells [Source: National Cancer Institute ]
  • Increase the expression of genes that suppress tumor growth [Source: Clinical Cancer Research ]
  • Reverse therapy resistance mechanisms employed by cancer cells [Source: Cancer Discovery ]

These effects are being studied in pre-clinical models and clinical trials to evaluate Belinostat's potential as a treatment for various cancers, either alone or in combination with other therapies.

Investigating Belinostat's Role Beyond Cancer

The research applications of Belinostat extend beyond cancer. Scientists are exploring its potential role in understanding and treating other diseases with underlying epigenetic dysregulation, which refers to abnormal modifications in chromatin structure. Some areas of investigation include:

  • Neurodegenerative diseases: Belinostat might help restore normal gene expression patterns in neurodegenerative diseases like Alzheimer's and Parkinson's disease [Source: Journal of Alzheimer's Disease ]
  • Autoimmune diseases: By modulating the immune response, Belinostat could be explored for treatment of autoimmune disorders like lupus or inflammatory bowel disease [Source: Arthritis & Rheumatology ]

Belinostat is a histone deacetylase inhibitor, specifically designed to target the enzyme histone deacetylase, which plays a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues on histones. This action leads to chromatin condensation and transcriptional repression. The chemical formula for belinostat is C15H14N2O4SC_{15}H_{14}N_{2}O_{4}S, and it is recognized by its systematic name, (2E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide .

Belinostat was approved by the U.S. Food and Drug Administration in 2014 for the treatment of refractory or relapsed peripheral T-cell lymphoma. It is marketed under the trade name Beleodaq and is administered intravenously as a lyophilized powder that requires reconstitution .

Belinostat's primary mechanism of action involves inhibiting the activity of HDACs. By preventing HDACs from removing acetyl groups from histones, Belinostat alters the chromatin structure within cancer cells. This altered chromatin structure can lead to the activation of tumor suppressor genes and the downregulation of oncogenes, ultimately promoting cell death in cancer cells [, ].

Belinostat may also have additional mechanisms of action beyond HDAC inhibition, but these are still under investigation [].

Belinostat functions primarily through its inhibition of histone deacetylases, leading to the accumulation of acetylated histones and non-histone proteins. This accumulation results in cell cycle arrest and apoptosis in tumor cells. The compound undergoes metabolic transformations primarily in the liver, where it is metabolized by UDP-glucuronosyltransferase 1A1 and cytochrome P450 enzymes (CYP2A6, CYP2C9, CYP3A4) to produce various metabolites including belinostat amide and belinostat acid .

The primary metabolic reaction can be summarized as follows:

BelinostatUGT1A1Belinostat Glucuronide\text{Belinostat}\xrightarrow{\text{UGT1A1}}\text{Belinostat Glucuronide}

  • Formation of Hydroxamic Acid: The initial reaction involves converting a suitable precursor into a hydroxamic acid derivative.
  • Sulfonamide Introduction: A sulfonamide group is introduced to create the desired sulfonamide-hydroxamic structure.
  • Final Coupling: The final product is obtained through coupling reactions that yield belinostat.

Specific details on the exact reagents and conditions are often proprietary or found in specialized chemical literature .

Belinostat is primarily used in oncology as a treatment for relapsed or refractory peripheral T-cell lymphoma. Its ability to alter gene expression through histone modification makes it a valuable tool in cancer therapy. Additionally, ongoing research is investigating its potential applications in other malignancies and conditions associated with aberrant histone deacetylation .

Belinostat has been shown to interact with several metabolic pathways due to its effects on cytochrome P450 enzymes. It inhibits CYP2C8 and CYP2C9 activities in vitro but does not significantly alter the pharmacokinetics of substrates for these enzymes when tested clinically . Drug-drug interactions are a critical consideration, especially with agents that affect liver enzyme activity or have hepatotoxic potential.

Belinostat belongs to a class of compounds known as histone deacetylase inhibitors. Other notable compounds in this category include:

Compound NameChemical FormulaUnique Features
VorinostatC14H16N2O3First HDAC inhibitor approved for cutaneous T-cell lymphoma; acts on multiple HDAC isoforms.
PanobinostatC17H19N3O4Broad-spectrum HDAC inhibitor with activity against various cancers; also targets non-histone proteins.
RomidepsinC22H30N2O5SA cyclic peptide that selectively inhibits HDAC1; used primarily for cutaneous T-cell lymphoma.

Uniqueness of Belinostat:

  • Belinostat's sulfonamide-hydroxamic structure sets it apart from other HDAC inhibitors, providing a distinct mechanism of action and potentially different pharmacokinetic properties.
  • Its specific approval for peripheral T-cell lymphoma highlights its targeted therapeutic use compared to broader applications of other HDAC inhibitors.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

318.06742811 g/mol

Monoisotopic Mass

318.06742811 g/mol

Heavy Atom Count

22

Appearance

White Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F4H96P17NZ

Related CAS

866323-14-0 (E Isomer)

Drug Indication

Belinostat is indicated for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL) with manageable safety profile. It is a potential alternative therapy for patients who did not experience adequate response to first-line drugs for PTCL. It can be used in patients with baseline thrombocytopenia.
FDA Label

Livertox Summary

Belinostat is an intravenously administered histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed peripheral T cell lymphoma. Belinostat is associated with moderate rate of minor serum enzyme elevations during therapy and has been reported to cause clinically apparent fatal, acute liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Belinostat
US Brand Name(s): Beleodaq
FDA Approval: Yes
Belinostat is approved to treat: Peripheral T-cell lymphoma in patients whose disease has recurred (come back) or is refractory (does not respond to treatment).
This use is approved under FDA’s Accelerated Approval Program. As a condition of approval, a confirmatory trial(s) must show that belinostat provides a clinical benefit in these patients. Belinostat is also being studied in the treatment of other types of cancer.

Pharmacology

Beleodaq is a histone deacetylase (HDAC) inhibitor that exhibits pan-HDAC inhibition and potent growth inhibitory and pro-apoptotic activities in a variety of tumor cells, including PTCL cells, at nanomolar concentrations [A19161]. None of the trials show any clinically relevant changes caused by Beleodaq on heart rate, PR duration or QRS duration as measures of autonomic state, atrio-ventricular conduction or depolarization; there were no cases of Torsades de Pointes.
Belinostat is a novel hydroxamic acid-type histone deacetylase (HDAC) inhibitor with antineoplastic activity. Belinostat targets HDAC enzymes, thereby inhibiting tumor cell proliferation, inducing apoptosis, promoting cellular differentiation, and inhibiting angiogenesis. This agent may sensitize drug-resistant tumor cells to other antineoplastic agents, possibly through a mechanism involving the down-regulation of thymidylate synthase.

MeSH Pharmacological Classification

Histone Deacetylase Inhibitors

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX49 - Belinostat

Mechanism of Action

Belinostat inhibits the activity of histone deacetylase (HDAC) thus prevents the removal of acetyl groups from the lysine residues of histones and some non-histone proteins. In vitro, belinostat caused the accumulation of acetylated histones and other proteins, increased the expression of tumor-suppressor genes. It ultimately induces cell cycle arrest, inhibition of angiogenesis and/or apoptosis of some transformed cells.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Histone deacetylase [EC:3.5.1.98]
HDAC [HSA:3065 3066 8841 9759 10014 10013 51564 55869 9734 83933 79885] [KO:K06067 K11404 K11406 K11407 K11408 K11405 K11409 K18671 K11418]

Other CAS

866323-14-0
414864-00-9

Absorption Distribution and Excretion

Approximately 40% of the belinostat dose is excreted renally, primarily as metabolites and less than 2% of total dose recovered as unchanged parent drug.
The volume of distribution is 409 ± 76.7 L.
1240 mL/min

Metabolism Metabolites

Primarily metabolized by hepatic UGT1A1. Strong UGT1A1 inhibitors are expected to increase exposure to belinostat. Belinostat also undergoes hepatic metabolism by CYP2A6, CYP2C9, and CYP3A4 enzymes to form belinostat amide and belinostat acid. The enzymes responsible for the formation of methyl belinostat and 3-(anilinosulfonyl)-benzenecarboxylic acid, (3-ASBA) are not known

Wikipedia

Belinostat
6-APDB

Biological Half Life

Displays a three-compartment pharmacokinetic property with elimination half life of 1.1 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Odenike O, Halpern A, Godley LA, Madzo J, Karrison T, Green M, Fulton N, Mattison RJ, Yee KW, Bennett M, Koval G, Malnassy G, Larson RA, Ratain MJ, Stock W. A phase I and pharmacodynamic study of the histone deacetylase inhibitor belinostat plus azacitidine in advanced myeloid neoplasia. Invest New Drugs. 2014 Dec 9. [Epub ahead of print] PubMed PMID: 25483416.
2: Kim MJ, Lee JS, Park SE, Yi HJ, Jeong IG, Kang JS, Yun J, Lee JY, Ro S, Lee JS, Choi EK, Hwang JJ, Kim CS. Combination treatment of renal cell carcinoma with belinostat and 5-fluorouracil: A role for oxidative stress-induced DNA damage and HSP90-regulated thymidine synthase. J Urol. 2014 Nov 26. pii: S0022-5347(14)05012-5. doi: 10.1016/j.juro.2014.11.091. [Epub ahead of print] PubMed PMID: 25433307.
3: Foss F, Advani R, Duvic M, Hymes KB, Intragumtornchai T, Lekhakula A, Shpilberg O, Lerner A, Belt RJ, Jacobsen ED, Laurent G, Ben-Yehuda D, Beylot-Barry M, Hillen U, Knoblauch P, Bhat G, Chawla S, Allen LF, Pohlman B. A Phase II trial of Belinostat (PXD101) in patients with relapsed or refractory peripheral or cutaneous T-cell lymphoma. Br J Haematol. 2014 Nov 17. doi: 10.1111/bjh.13222. [Epub ahead of print] PubMed PMID: 25404094.
4: Bodiford A, Bodge M, Talbott MS, Reddy NM. Profile of belinostat for the treatment of relapsed or refractory peripheral T-cell lymphoma. Onco Targets Ther. 2014 Oct 24;7:1971-7. doi: 10.2147/OTT.S59269. eCollection 2014. Review. PubMed PMID: 25368524; PubMed Central PMCID: PMC4216035.
5: Thomas A, Rajan A, Szabo E, Tomita Y, Carter CA, Scepura B, Lopez-Chavez A, Lee MJ, Redon CE, Frosch A, Peer CJ, Chen Y, Piekarz R, Steinberg SM, Trepel JB, Figg WD, Schrump DS, Giaccone G. A phase I/II trial of belinostat in combination with cisplatin, doxorubicin, and cyclophosphamide in thymic epithelial tumors: a clinical and translational study. Clin Cancer Res. 2014 Nov 1;20(21):5392-402. doi: 10.1158/1078-0432.CCR-14-0968. Epub 2014 Sep 4. PubMed PMID: 25189481; PubMed Central PMCID: PMC4216756.
6: Poole RM. Belinostat: first global approval. Drugs. 2014 Sep;74(13):1543-54. doi: 10.1007/s40265-014-0275-8. PubMed PMID: 25134672.
7: Thompson CA. Belinostat approved for use in treating rare lymphoma. Am J Health Syst Pharm. 2014 Aug 15;71(16):1328. doi: 10.2146/news140056. PubMed PMID: 25074945.
8: McDermott J, Jimeno A. Belinostat for the treatment of peripheral T-cell lymphomas. Drugs Today (Barc). 2014 May;50(5):337-45. doi: 10.1358/dot.2014.50.5.2138703. Review. PubMed PMID: 24918834.
9: Savickiene J, Treigyte G, Valiuliene G, Stirblyte I, Navakauskiene R. Epigenetic and molecular mechanisms underlying the antileukemic activity of the histone deacetylase inhibitor belinostat in human acute promyelocytic leukemia cells. Anticancer Drugs. 2014 Sep;25(8):938-49. doi: 10.1097/CAD.0000000000000122. PubMed PMID: 24800886.
10: Kirschbaum MH, Foon KA, Frankel P, Ruel C, Pulone B, Tuscano JM, Newman EM. A phase 2 study of belinostat (PXD101) in patients with relapsed or refractory acute myeloid leukemia or patients over the age of 60 with newly diagnosed acute myeloid leukemia: a California Cancer Consortium Study. Leuk Lymphoma. 2014 Oct;55(10):2301-4. doi: 10.3109/10428194.2013.877134. Epub 2014 Feb 24. PubMed PMID: 24369094; PubMed Central PMCID: PMC4143479.

Explore Compound Types